

TUG-499 chemical structure and properties

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Compound of Interest

Compound Name: TUG-499

Cat. No.: B11930145

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An In-Depth Technical Guide to **TUG-499** Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TUG-499 is a potent and selective synthetic agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).^{[1][2][3][4]} Its ability to enhance glucose-stimulated insulin secretion has positioned it as a significant research tool for the study of type 2 diabetes.^{[1][5][6]} This document provides a comprehensive overview of the chemical structure, pharmacological properties, and in vitro characteristics of **TUG-499**, based on available scientific literature.

Chemical Structure and Properties

TUG-499 is a small molecule characterized by a dichloropyridine ring linked to a phenylpropanoic acid moiety via an ethynyl bridge.^[5] This structure is central to its agonist activity at the FFAR1 receptor.

Table 2.1: Chemical and Physical Properties of **TUG-499**

Property	Value	Citation(s)
IUPAC Name	3-(4-((2,6-dichloropyridin-4-yl)ethynyl)phenyl)propanoic acid	
Molecular Formula	C ₁₆ H ₁₁ Cl ₂ NO ₂	[7][8]
Molecular Weight	320.17 g/mol	[7][8][9]
Physical Form	Solid, white to off-white powder	[7][8]
InChI Key	GCWBKYDSSJIRNJ-UHFFFAOYSA-N	[8]
CAS Number	1206629-08-4	[8][9]

Pharmacology

Mechanism of Action

TUG-499 functions as a selective agonist for FFAR1 (GPR40), a G protein-coupled receptor predominantly expressed on pancreatic β -cells and enteroendocrine cells.[1][10][11] The activation of FFAR1 by agonists like **TUG-499** enhances glucose-stimulated insulin secretion (GSIS).[6][12] This glucose-dependent activity is a key therapeutic advantage, as it minimizes the risk of hypoglycemia that can be associated with other insulin secretagogues.[6] FFAR1 is known to couple primarily through the G α_q signaling pathway, though some synthetic agonists have been shown to also signal via G α_s . [11]

Potency and Selectivity

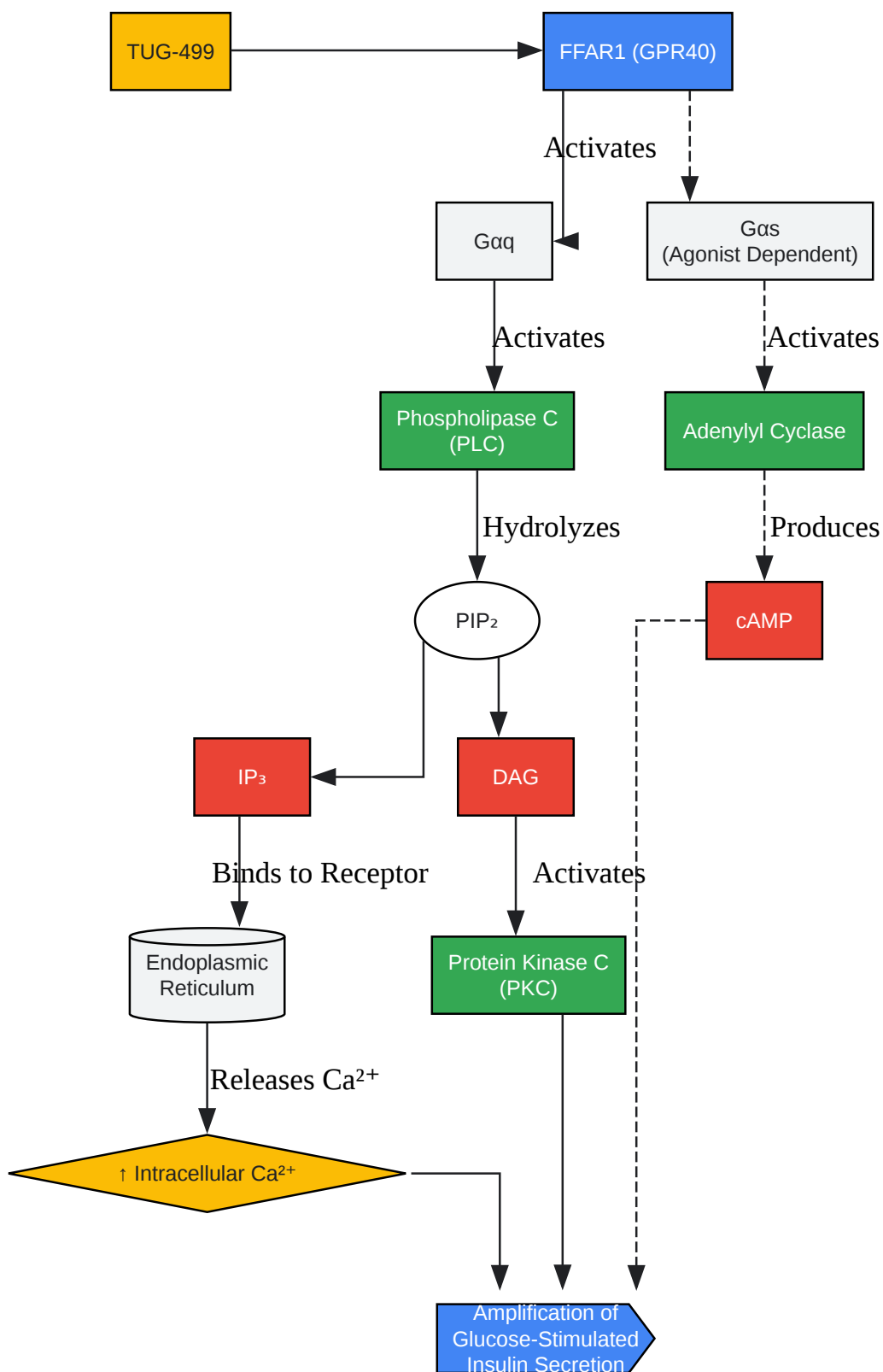
TUG-499 is characterized by its high potency and selectivity for the FFAR1 receptor.

Table 3.1: Pharmacological Activity of **TUG-499**

Parameter	Value	Description	Citation(s)
pEC ₅₀	7.39	The negative logarithm of the molar concentration producing 50% of the maximum possible response.	[1] [2] [3] [4]
Selectivity	>100-fold over FFAR2, FFAR3, and PPAR γ	Demonstrates high specificity for the target receptor compared to related receptors.	[1] [2] [3] [4]

Signaling Pathway

Activation of FFAR1 by **TUG-499** initiates a downstream signaling cascade. The primary pathway involves the G α_q protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation in intracellular Ca²⁺ is a critical step that potentiates the exocytosis of insulin-containing granules from pancreatic β -cells in the presence of elevated glucose. Some synthetic FFAR1 agonists have also been observed to couple to G α_s , which would activate adenylyl cyclase, increase cyclic AMP (cAMP), and further amplify the insulin secretion signal.[\[11\]](#)



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Caption: FFAR1 (GPR40) signaling pathway activated by **TUG-499**.

In Vitro ADME Profile

TUG-499 demonstrates a favorable in vitro profile for a research compound, suggesting good drug-like properties.

Table 5.1: Summary of In Vitro ADME Properties

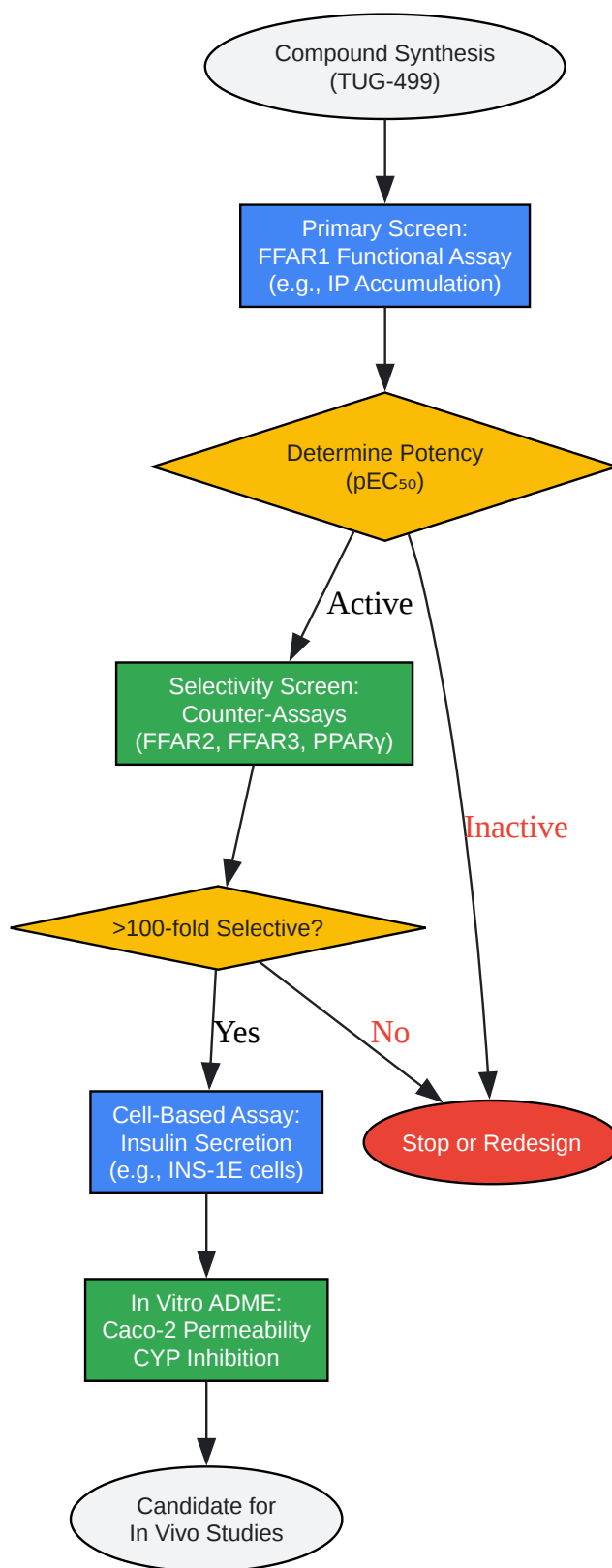
Parameter	Result	Implication for Research	Citation(s)
Chemical Stability	High	Suitable for use in various in vitro assay conditions.	[1] [8]
CYP Enzyme Inhibition	No inhibition of selected enzymes	Lower potential for drug-drug interactions in complex systems.	[1] [8]
P-glycoprotein Inhibition	No inhibition	Reduced likelihood of efflux-mediated resistance in cellular models.	[1] [8]
Caco-2 Permeability	Excellent	Suggests high potential for oral bioavailability in vivo.	[1] [8]
Cellular Activity	Potent in rat INS-1E cells	Confirms activity in a relevant pancreatic β -cell line.	[1] [8]

Experimental Methodologies

While detailed, step-by-step protocols for the characterization of **TUG-499** are not fully available in the provided search results, the key experiments cited include functional receptor assays, cellular activity assays, and permeability assessments.[\[1\]](#)[\[8\]](#)[\[10\]](#)

General Experimental Workflow

The characterization of a novel FFAR1 agonist like **TUG-499** typically follows a standardized in vitro screening cascade to determine potency, selectivity, and initial drug-like properties before advancing to more complex biological systems.



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Caption: General workflow for in vitro screening of an FFAR1 agonist.

Key Cited Experiments

- **FFAR1 Functional Assays:** To determine the potency of **TUG-499**, an inositol phosphate (IP) accumulation assay in cells stably expressing the human FFAR1 receptor would be used. [10] This measures the downstream product of Gαq activation.
- **Cellular Insulin Secretion Assay:** The rat insulinoma cell line INS-1E is used to confirm that receptor activation translates to a physiological response.[1][8] Cells are treated with **TUG-499** at varying glucose concentrations, and insulin released into the media is quantified, typically by ELISA.
- **Caco-2 Permeability Assay:** This assay uses a monolayer of Caco-2 cells, which differentiate to resemble the intestinal epithelium, to assess a compound's potential for oral absorption.[1][8] **TUG-499** is added to one side of the monolayer, and its appearance on the other side is measured over time.
- **CYP Inhibition Assays:** The potential for **TUG-499** to inhibit major cytochrome P450 enzymes is evaluated using recombinant human enzymes or human liver microsomes.[1][8] This is a critical step in assessing the potential for drug-drug interactions.

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